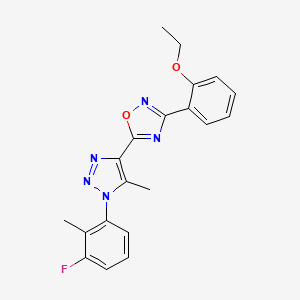
3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel compound known for its distinctive structure, which combines multiple functional groups, such as phenyl rings, a triazole ring, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the formation of the triazole ring followed by the construction of the oxadiazole core. Here is a general outline of the synthetic steps:
Formation of the Triazole Ring
Starting materials: 3-fluoro-2-methylphenyl hydrazine and 1-alkyne derivatives.
Reaction conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a suitable base like triethylamine, under inert atmosphere at room temperature.
Synthesis of the Oxadiazole Core
Starting materials: The triazole derivative obtained from the previous step and 2-ethoxybenzohydrazide.
Reaction conditions: Cyclization reaction in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), at elevated temperatures (90-120°C) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This often includes:
Use of continuous flow reactors for consistent temperature control.
Scaling up the use of catalysts and reagents to handle larger quantities of starting materials.
Implementation of purification techniques such as recrystallization and chromatography for product isolation.
化学反応の分析
Types of Reactions
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : Conversion into corresponding oxides under strong oxidizing conditions.
Reduction: : Conversion of nitro groups to amines using reducing agents like hydrogenation or metal hydrides.
Substitution: : Nucleophilic or electrophilic substitutions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution conditions: : Halogenation using N-bromosuccinimide (NBS) in presence of light or heat.
Major Products
Oxidation: : Formation of oxides and ketones.
Reduction: : Formation of primary and secondary amines.
Substitution: : Formation of halogenated derivatives and other substituted compounds.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
The oxadiazole moiety is known for its potential anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds with similar scaffolds have demonstrated effectiveness against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) . The structural characteristics of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suggest it may interact with nucleic acids and proteins crucial for cell division.
Antimicrobial Properties
This compound has shown potential antimicrobial activity against a variety of pathogens. The presence of the oxadiazole ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death . Such properties make it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a therapeutic potential for treating inflammatory diseases .
Material Science
Fluorescent Properties
Recent studies have explored the use of oxadiazole derivatives in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. The incorporation of the triazole and oxadiazole units enhances the luminescent efficiency of materials used in electronic applications . This application is particularly relevant in the development of advanced display technologies.
Anticancer Studies
A series of compounds based on the oxadiazole structure were synthesized and evaluated for their anticancer efficacy against glioblastoma cell lines. In vitro assays indicated significant cytotoxic effects, with some derivatives demonstrating the ability to induce apoptosis in cancer cells .
Antimicrobial Studies
In a comparative study, various oxadiazole derivatives were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency, suggesting a pathway for developing novel antibiotics .
作用機序
The biological activity of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is primarily due to its ability to interact with specific molecular targets, often proteins or nucleic acids. The compound's mechanism of action includes:
Binding to enzyme active sites, inhibiting or modulating their activity.
Intercalating with DNA, affecting replication and transcription processes.
Interacting with cell membrane components, altering cellular signaling pathways.
類似化合物との比較
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole stands out due to its unique structural combination, which imparts specific properties not commonly found in similar compounds. Here are some related compounds:
3-(2-Methoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Lacks the ethoxy group, leading to different solubility and reactivity profiles.
3-(2-Ethoxyphenyl)-5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : The substitution of the fluorine with chlorine can significantly alter biological activity and interaction with molecular targets.
3-(4-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Positional isomer with potentially different steric and electronic properties affecting overall reactivity and application.
特性
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-4-27-17-11-6-5-8-14(17)19-22-20(28-24-19)18-13(3)26(25-23-18)16-10-7-9-15(21)12(16)2/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSAONMTVWHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













